

Application Notes and Protocols: Preparation of VU590 Dihydrochloride Stock Solution

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Compound of Interest

Compound Name: VU590 dihydrochloride

Cat. No.: B1193725

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Audience: Researchers, scientists, and drug development professionals.

Abstract

VU590 dihydrochloride is a potent and moderately selective inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1, with an IC₅₀ of approximately 294 nM.^{[1][2][3]} It also inhibits the inward-rectifying potassium channel Kir7.1 with an IC₅₀ of around 8 μM.^{[2][3][4][5]} These application notes provide a detailed protocol for the preparation of **VU590 dihydrochloride** stock solutions for in vitro research applications. The protocol includes information on necessary materials, step-by-step preparation, and proper storage conditions.

Chemical and Physical Properties

A summary of the key quantitative data for **VU590 dihydrochloride** is presented in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C ₂₄ H ₃₂ N ₄ O ₇ ·2HCl	[1][6]
Molecular Weight	561.46 g/mol	[1][2][6][7][8][9]
Purity (HPLC)	≥97%	[1]
Primary Solvent	Dimethyl sulfoxide (DMSO)	[2][4][8][9]
Maximum Solubility	Up to 100 mM in DMSO	[9]
Appearance	Solid powder	[8]
Storage (Solid)	-20°C	[1][9]
Storage (Stock Solution)	-20°C for up to 1 month (protect from light); -80°C for up to 6 months.	[4]

Experimental Protocol: Stock Solution Preparation

This protocol outlines the procedure for preparing a 10 mM stock solution of **VU590 dihydrochloride** in DMSO.

3.1 Materials and Equipment

- **VU590 dihydrochloride** powder
- Anhydrous or newly opened Dimethyl sulfoxide (DMSO), biotechnology grade
- Calibrated analytical balance
- Microcentrifuge tubes or amber glass vials
- Pipettes and sterile, filtered pipette tips
- Vortex mixer
- Optional: Sonicator or water bath

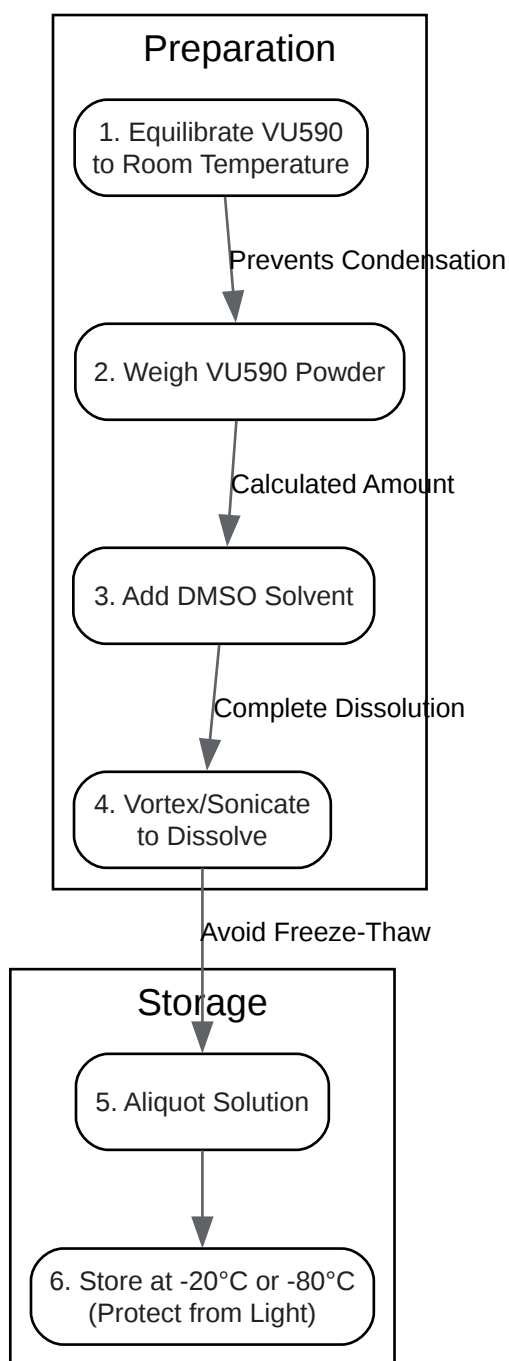
3.2 Step-by-Step Preparation

- **Acclimatization:** Before opening, allow the vial of **VU590 dihydrochloride** powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic compound.
- **Weighing:** Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of **VU590 dihydrochloride** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.61 mg of the compound.
- **Calculation:** The required mass can be calculated using the following formula: $\text{Mass (g)} = \text{Desired Concentration (mol/L)} \times \text{Desired Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - Example for 1 mL of 10 mM stock:
 - $\text{Mass (mg)} = (10 \text{ mmol/L}) \times (0.001 \text{ L}) \times (561.46 \text{ g/mol}) \times (1000 \text{ mg/g}) = 5.61 \text{ mg}$
- **Dissolution:** Add the appropriate volume of DMSO to the tube containing the **VU590 dihydrochloride** powder. For the example above, add 1 mL of DMSO.
- **Mixing:** Cap the tube securely and vortex thoroughly until the powder is completely dissolved. To aid dissolution, especially for higher concentrations, gentle warming in a water bath (up to 60°C) or sonication can be applied.^[4] It is recommended to use newly opened DMSO as hygroscopic DMSO can negatively affect solubility.^[4]
- **Aliquoting and Storage:** For convenience and to minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).^[4] Ensure the solutions are protected from light.^[4]

Workflow and Pathway Diagrams

4.1 Experimental Workflow: Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of the **VU590 dihydrochloride** stock solution.

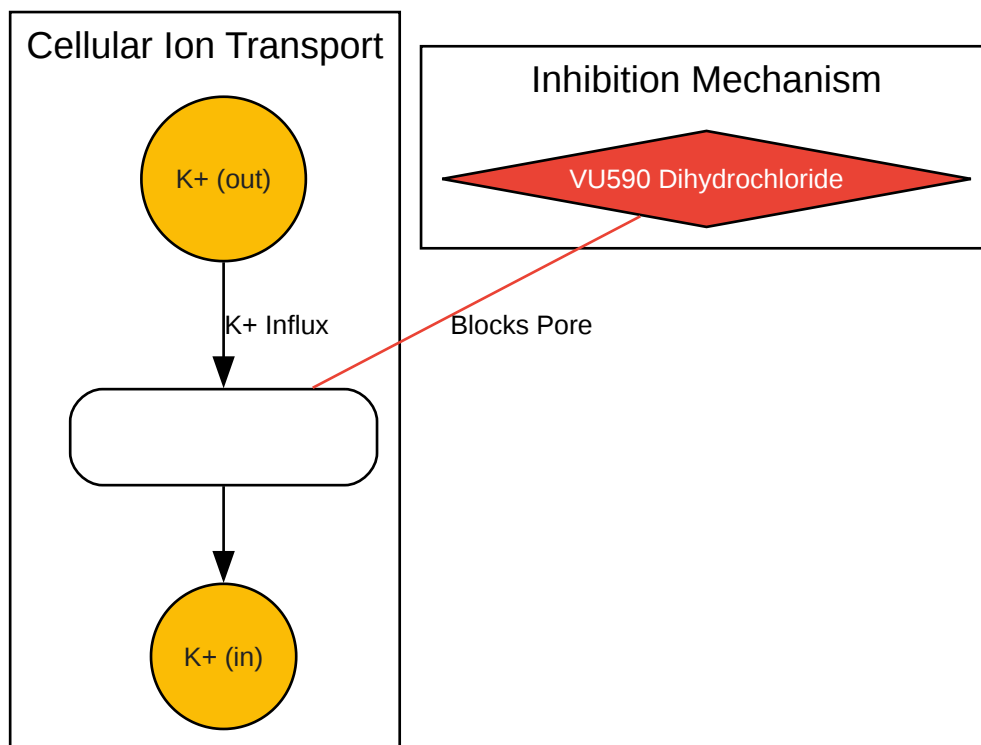


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Caption: Workflow for **VU590 dihydrochloride** stock solution preparation.

4.2 Simplified Signaling Pathway Inhibition

VU590 dihydrochloride acts as a blocker of specific inwardly rectifying potassium (Kir) channels.



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Caption: VU590 blocks Kir1.1/Kir7.1 channels, inhibiting K⁺ influx.

Safety Precautions

Standard laboratory safety practices should be followed when handling **VU590 dihydrochloride** and DMSO.

- Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
- Handle the chemical powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
- DMSO is known to facilitate the absorption of other chemicals through the skin; therefore, avoid direct skin contact.

- Consult the Safety Data Sheet (SDS) for complete safety and handling information.

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